molecular formula C6H6N2O2 B1297851 4-Methyl-3-nitropyridine CAS No. 5832-44-0

4-Methyl-3-nitropyridine

Cat. No. B1297851
CAS RN: 5832-44-0
M. Wt: 138.12 g/mol
InChI Key: JLNRJMGYBKMDGI-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the formula C5H4N(CH3)(NO2). It is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, substituted with a methyl group at the fourth position and a nitro group at the third position. This compound is of interest due to its potential applications in various chemical reactions and its structural properties .

Synthesis Analysis

The synthesis of derivatives of 4-methylpyridine, such as 4-methyl-3-nitropyridine, often involves nitration reactions or other chemical modifications of the pyridine ring. For example, the synthesis of related compounds has been achieved through methods like Vilsmeier-Haack chlorination, as seen in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . Although the exact synthesis of 4-methyl-3-nitropyridine is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of 4-methyl-3-nitropyridine and its derivatives has been extensively studied using various techniques such as X-ray diffraction and density functional theory (DFT) calculations. These studies reveal that the compounds often crystallize in different space groups and exhibit a layered arrangement stabilized by hydrogen bonds . The molecular structures determined by DFT are in good agreement with those derived from X-ray studies, providing insights into the bond lengths, angles, and overall geometry of the molecules .

Chemical Reactions Analysis

4-Methyl-3-nitropyridine can participate in various chemical reactions due to the presence of reactive functional groups. The nitro group is a key functional group that can undergo reduction reactions, while the methyl group can be involved in electrophilic substitution reactions. The compound can also form adducts with other molecules, as seen in the case of the adduct formation with 2,6-dichloro-4-nitrophenol . The reactivity of the nitro group and its influence on the electronic properties of the pyridine ring are important factors in the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-3-nitropyridine are influenced by its molecular structure. Vibrational spectroscopic studies, including FT-IR and FT-Raman, have been used to analyze the vibrational modes of the molecule, which are related to its stability and bond strength . The HOMO-LUMO gap and natural bond orbital (NBO) analysis provide information on the electronic properties and charge transfer within the molecule . Additionally, the molecular electrostatic potential surface (ESP) mapping reveals the size, shape, charge density distribution, and sites of chemical reactivity . These properties are crucial for understanding the behavior of 4-methyl-3-nitropyridine in various environments and its potential applications in chemical synthesis.

Scientific Research Applications

1. Conformational Stability and Vibrational Spectral Studies

4-Methyl-3-nitropyridine, along with related compounds, has been subject to conformational stability analysis and vibrational spectral studies using density functional theory (DFT). The application of B3LYP/6-311++G** basis set based on scaled quantum mechanical methods allows for a deeper understanding of molecular stability and bond strength through natural bond orbital analysis (NBO). This kind of research provides insights into charge transfer, electron density distribution, and chemical reactivity sites in molecules (Balachandran, Lakshmi, & Janaki, 2012).

2. Optical Nonlinearity and Crystal Growth

The study of 3-methyl-4-nitropyridine-1-oxide, a closely related compound, reveals its high optical nonlinear behavior, especially for second-harmonic generation. This material's single crystals are grown in tetramethoxysilane gel, with phase-matched second-harmonic generation and x-ray topography experiments linking nonlinear optical performance to crystalline quality (Andreazza et al., 1990).

3. Oxidative Amination

4-Methyl-3-nitropyridine derivatives have been studied in the context of oxidative amination. This process involves reactions with ammonia or alkylamines, showcasing how substitutions occur with high regioselectivity. Such studies are crucial for understanding chemical synthesis and molecular modifications in organic chemistry (Bakke & Svensen, 2001).

4. Electronic Structure and Nonlinear Optical Properties

In-depth analysis of 4-Methyl-3-nitropyridine-1-carbonitrile's (a derivative) structure, electronic, and spectroscopic properties using DFT highlights its potential in applications like solar cells and biochemistry. The study of HOMO and LUMO energies and first-order hyperpolarizability underlines its suitability in nonlinear optical (NLO) applications (Ragavan, Prakasam, & Anbarasan, 2017).

5. Crystal and Molecular Structures

Research into the crystal and molecular structures of 4-Methyl-3-nitropyridine derivatives, analyzing their vibrational characteristics and quantum chemical calculations, provides valuable information for material science and molecular engineering. These studies are critical for understanding the physical and chemical properties of these compounds (Bryndal et al., 2012).

Safety And Hazards

4-Methyl-3-nitropyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It is hazardous to the respiratory system . Contact with skin and eyes should be avoided, and it should not be ingested .

properties

IUPAC Name

4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-3-7-4-6(5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNRJMGYBKMDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334743
Record name 4-Methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitropyridine

CAS RN

5832-44-0
Record name 4-Methyl-3-nitropyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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